molecular formula C14H12Cl2N2O2 B6718187 N-[(1S)-1-(2,5-dichlorophenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide

N-[(1S)-1-(2,5-dichlorophenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide

Cat. No.: B6718187
M. Wt: 311.2 g/mol
InChI Key: YIDSDCFQOVIVTD-QMMMGPOBSA-N
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Description

N-[(1S)-1-(2,5-dichlorophenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a carboxamide group and a dichlorophenyl ethyl group. The presence of these functional groups contributes to its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(1S)-1-(2,5-dichlorophenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-8(11-7-10(15)2-3-12(11)16)18-14(20)9-4-5-17-13(19)6-9/h2-8H,1H3,(H,17,19)(H,18,20)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDSDCFQOVIVTD-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)NC(=O)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Cl)Cl)NC(=O)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(2,5-dichlorophenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridine derivative with an appropriate amine, such as 2,5-dichlorophenylethylamine, under suitable conditions.

    Final Coupling Reaction: The final step involves coupling the intermediate with a suitable reagent to form the desired compound. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(2,5-dichlorophenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring or the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1S)-1-(2,5-dichlorophenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the treatment of diseases where its specific chemical structure is beneficial.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(2,5-dichlorophenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S)-1-(2,5-dichlorophenyl)ethyl]-2-oxo-1H-pyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.

    N-[(1S)-1-(2,5-dichlorophenyl)ethyl]-2-oxo-1H-pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

N-[(1S)-1-(2,5-dichlorophenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both the dichlorophenyl and carboxamide groups. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

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